Spectroscopic Elucidation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone: A Multi-technique Approach to Structural Verification
Spectroscopic Elucidation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone: A Multi-technique Approach to Structural Verification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. This guide provides a comprehensive, multi-faceted spectroscopic analysis of Cyclohexyl 2-(morpholinomethyl)phenyl ketone (CAS 898751-41-2), a compound featuring a unique combination of a bulky cyclohexyl ketone, a substituted aromatic system, and a morpholine moiety.[1] Moving beyond a mere presentation of data, this document delineates the strategic rationale behind the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental workflows, and interpret the predicted spectral data to construct a holistic and self-validating structural profile. This guide is designed to serve as a practical reference for scientists engaged in the characterization of complex organic molecules.
Introduction: The Imperative of Structural Verification
This guide employs a predictive and comparative methodology. By dissecting the molecule into its constituent functional groups—the cyclohexyl ketone, the ortho-substituted phenyl ring, and the morpholinomethyl group—we can anticipate its spectroscopic signatures. This approach mirrors the real-world scenario where a scientist, having synthesized a novel compound, must confirm that the target molecule was indeed formed.
Molecular Structure and Functional Group Analysis
To logically predict the spectroscopic output, we must first deconstruct the molecule into its core components.
Figure 1: Chemical structure of Cyclohexyl 2-(morpholinomethyl)phenyl ketone, highlighting its three primary functional regions.
Key Structural Features:
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Aromatic Ketone: The carbonyl group (C=O) is conjugated with the phenyl ring, which will influence its characteristic IR stretching frequency.[2]
-
Cyclohexyl Group: This saturated aliphatic ring will produce a complex series of overlapping signals in the ¹H NMR spectrum due to the small differences in chemical shifts of its axial and equatorial protons.[3]
-
Morpholine Ring: This heterocycle contains both an ether (C-O-C) and a tertiary amine (C-N-C) functionality.[4] Due to the chair conformation, protons on the ring can be distinct.
-
Benzylic Methylene Bridge: The -CH₂- group connecting the phenyl ring and the morpholine nitrogen is a key diagnostic feature in the NMR spectrum.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the initial, rapid assessment for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Rationale
The primary diagnostic peak for this molecule is the carbonyl (C=O) stretch of the ketone. Saturated aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹.[2] However, conjugation with the phenyl ring is expected to lower this frequency to the 1685-1666 cm⁻¹ range due to delocalization of π-electrons, which imparts a partial single-bond character to the C=O bond.[5][6] Other expected vibrations include C-H stretching from the aromatic and aliphatic regions, and C-O and C-N stretching from the morpholine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance IR spectrum.
Predicted IR Data Summary
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | Stretch, Conjugated | 1685 - 1665 | Strong, Sharp |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2950 - 2850 | Strong |
| C=C (Aromatic) | Stretch | 1600, 1500-1430 | Medium, Sharp |
| C-O-C (Ether) | Stretch | 1150 - 1085 | Strong |
| C-N (Amine) | Stretch | 1250 - 1020 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular skeleton by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
¹H NMR Analysis
Theoretical Rationale The ¹H NMR spectrum maps the distinct proton environments. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons in that environment, and the splitting pattern (multiplicity) shows the number of neighboring protons.
Predicted ¹H NMR Spectrum:
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Aromatic Protons (δ 7.2-8.0 ppm): The ortho-substituted phenyl ring will display a complex multiplet pattern for its 4 protons. The proton ortho to the bulky ketone group will likely be shifted furthest downfield due to the anisotropic effect of the carbonyl.
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Morpholine Protons (δ 2.5-3.8 ppm): The morpholine ring protons are expected to appear as two distinct multiplets, each integrating to 4 protons. The protons on the carbons adjacent to the oxygen (-O-CH₂-) will be further downfield (approx. δ 3.6-3.8 ppm) than those adjacent to the nitrogen (-N-CH₂-, approx. δ 2.5-2.7 ppm).
-
Benzylic Protons (δ ~3.5-4.0 ppm): The two protons of the methylene bridge (Ar-CH₂-N) will likely appear as a sharp singlet, integrating to 2 protons. Its position is downfield due to the influence of the aromatic ring and the nitrogen atom.
-
Cyclohexyl Protons (δ 1.2-3.5 ppm): These 11 protons will produce a series of broad, overlapping multiplets in the aliphatic region. The single methine proton alpha to the carbonyl (-CH-C=O) is the most distinct and will be the most downfield of this group (approx. δ 3.0-3.5 ppm), likely appearing as a multiplet due to coupling with adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz), and the magnetic field is "locked" onto the deuterium signal of the solvent. Field homogeneity is optimized through a process called "shimming."
-
Data Acquisition: A standard pulse program is executed to acquire the Free Induction Decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.
-
Data Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS. The signals are integrated to determine the relative proton ratios.
Predicted ¹H NMR Data Summary
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| Aromatic (Ar-H) | 7.2 - 8.0 | 4H | Multiplet (m) |
| Morpholine (-O-CH₂-) | 3.6 - 3.8 | 4H | Multiplet (m) |
| Benzylic (Ar-CH₂-N) | 3.5 - 4.0 | 2H | Singlet (s) |
| Cyclohexyl (-CH-C=O) | 3.0 - 3.5 | 1H | Multiplet (m) |
| Morpholine (-N-CH₂-) | 2.5 - 2.7 | 4H | Multiplet (m) |
| Cyclohexyl (-CH₂-) | 1.2 - 2.0 | 10H | Broad Multiplet (m) |
¹³C NMR Analysis
Theoretical Rationale ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its bonding and electronic environment.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~200-215 ppm): The ketone carbonyl carbon is the most deshielded and will appear far downfield, a definitive marker for this functional group.[5]
-
Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the ortho-substitution pattern. The carbon attached to the ketone (C-C=O) will be one of the most downfield in this region.
-
Morpholine Carbons (δ ~45-70 ppm): Two signals are expected: one for the carbons adjacent to nitrogen (-N-C-, ~δ 45-55 ppm) and one for the carbons adjacent to oxygen (-O-C-, ~δ 65-70 ppm).
-
Benzylic Carbon (δ ~55-65 ppm): The Ar-CH₂-N carbon will appear in the aliphatic region, shifted downfield by the adjacent aromatic ring and nitrogen.
-
Cyclohexyl Carbons (δ ~25-50 ppm): Several signals are expected in the upfield region corresponding to the cyclohexyl ring carbons. The carbon alpha to the carbonyl (-CH-C=O) will be the most downfield of this set (δ ~45-50 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but with key differences in acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Data Acquisition: A proton-decoupled pulse sequence is typically used, which collapses all C-H coupling, resulting in a spectrum of sharp singlets for each unique carbon. A greater number of scans is required, leading to longer acquisition times.
Predicted ¹³C NMR Data Summary
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ketone (C=O) | 200 - 215 |
| Aromatic (Ar-C) | 125 - 140 |
| Morpholine (-O-CH₂) | 65 - 70 |
| Benzylic (Ar-CH₂-N) | 55 - 65 |
| Morpholine (-N-CH₂) | 45 - 55 |
| Cyclohexyl (-CH-C=O) | 45 - 50 |
| Cyclohexyl (-CH₂) | 25 - 40 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[7]
Theoretical Rationale
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton (287.40 + 1.007 = 288.41). Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule will fragment at its weakest bonds.
Predicted Fragmentation Pathways: The most probable fragmentation points are the bonds alpha to the carbonyl group and the bonds adjacent to the nitrogen atom.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl and the cyclohexyl ring can yield a benzoyl-type cation or a cyclohexyl radical, and vice versa. The most stable fragment, the [C₆H₅CO]⁺ ion at m/z 105, is a very common and diagnostic peak for phenyl ketones.[8][9]
-
Benzylic Cleavage: Cleavage of the C-N bond in the morpholinomethyl side chain can generate a stable benzylic cation or a morpholinomethyl radical. A key fragment would be the morpholinomethyl cation [CH₂N(CH₂CH₂)₂O]⁺ at m/z 100.
-
Morpholine Ring Fragmentation: The morpholine ring itself can undergo cleavage, often leading to the loss of ethylene oxide.[10][11]
Figure 2: Predicted major fragmentation pathways for Cyclohexyl 2-(morpholinomethyl)phenyl ketone in mass spectrometry.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system to purify it before it enters the mass spectrometer.
-
Ionization: The sample eluting from the LC is nebulized and ionized by an Electrospray Ionization (ESI) source.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For fragmentation studies (MS/MS), the parent ion (e.g., m/z 288) is isolated, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed.
Predicted MS Data Summary
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 288.41 | Protonated Molecular Ion |
| Fragment 1 | 105.03 | Benzoyl Cation |
| Fragment 2 | 100.08 | Morpholinomethyl Cation |
| Fragment 3 | 206.26 | [M - C₆H₁₁]⁺ |
| Fragment 4 | 187.25 | [M - C₄H₈NO]⁺ |
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The power of this multi-technique approach lies in the convergence of evidence, where each result cross-validates the others.
Figure 3: Workflow for the integrated spectroscopic verification of a target molecule.
This workflow demonstrates a self-validating system. If the IR spectrum lacks a strong ketone peak around 1670 cm⁻¹, the synthesis has likely failed. If the NMR spectrum does not show the correct number of protons or the expected connectivity, the structure is incorrect. If the mass spectrum shows a molecular ion inconsistent with C₁₈H₂₅NO₂, an impurity or an unexpected product is present. Only when all data sets converge to describe the same unique structure can the identity of Cyclohexyl 2-(morpholinomethyl)phenyl ketone be confirmed with high confidence.
Conclusion
The structural elucidation of Cyclohexyl 2-(morpholinomethyl)phenyl ketone serves as an exemplary case for the application of a synergistic, multi-technique spectroscopic strategy. Through the predictive analysis of its IR, NMR (¹H and ¹³C), and MS spectra, we have constructed a detailed and robust analytical fingerprint for the molecule. The IR spectrum confirms the core functional groups, the NMR spectra provide an unambiguous map of the proton and carbon skeleton, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This integrated workflow, grounded in first principles and established methodologies, represents the gold standard in chemical analysis, ensuring the scientific integrity required for advancing research and drug development programs.
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